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Compound of Interest

Compound Name: 3-Methylbenzylamine

Cat. No.: B090883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Methylbenzylamine (CAS No: 100-81-2), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. This document presents a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

valuable insights for compound identification, structural elucidation, and quality control.

Chemical Structure and Properties
3-Methylbenzylamine is an organic compound with the chemical formula C₈H₁₁N. Its structure

consists of a benzylamine core with a methyl group substituted at the meta-position of the

benzene ring.
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Property Value

Molecular Formula C₈H₁₁N

Molecular Weight 121.18 g/mol

CAS Number 100-81-2

Appearance Colorless liquid

Boiling Point 202-205 °C

Density 0.966 g/mL at 25 °C

SMILES Cc1cccc(CN)c1

Spectroscopic Data
The following sections provide a detailed breakdown of the NMR, IR, and MS data for 3-
Methylbenzylamine, presented in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The data presented below was acquired in deuterated chloroform

(CDCl₃) at a frequency of 399.65 MHz.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.18 - 7.01 m 4H
Aromatic protons (H-

2, H-4, H-5, H-6)

3.76 s 2H
Methylene protons (-

CH₂-)

2.32 s 3H Methyl protons (-CH₃)

1.39 s 2H Amine protons (-NH₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

data presented below was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ) ppm Assignment

143.6 Aromatic C (C-1)

137.9 Aromatic C (C-3)

128.3 Aromatic CH

127.8 Aromatic CH

127.1 Aromatic CH

124.2 Aromatic CH

46.4 Methylene C (-CH₂-)

21.4 Methyl C (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in a molecule through their

characteristic vibrational frequencies. The following table lists the significant absorption bands

for 3-Methylbenzylamine.

Wavenumber (cm⁻¹) Intensity Assignment

3360 - 3280 Medium, broad N-H stretching (primary amine)

3030 Medium Aromatic C-H stretching

2920, 2850 Medium Aliphatic C-H stretching

1605, 1590, 1490 Medium to strong Aromatic C=C stretching

1465 Medium CH₂ bending

880 - 770 Strong
Aromatic C-H out-of-plane

bending
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data below was obtained using Electron Ionization (EI).[1]

m/z Relative Intensity (%) Assignment

121 36.4 [M]⁺ (Molecular ion)

120 88.0 [M-H]⁺

106 57.6 [M-NH₂]⁺

104 100.0 [M-NH₃]⁺

91 42.9 [C₇H₇]⁺ (Tropylium ion)

77 29.8 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 3-Methylbenzylamine (5-10 mg for ¹H NMR, 20-50 mg for

¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is

transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a proton

frequency of 400 MHz. For ¹H NMR, a sufficient number of scans are acquired to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline

corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat 3-Methylbenzylamine is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument is typically purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum and is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A small amount of 3-Methylbenzylamine is introduced into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample is ionized using electron ionization (EI) with a standard electron

energy of 70 eV.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum showing relative intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 3-Methylbenzylamine.
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Caption: Workflow of Spectroscopic Analysis for 3-Methylbenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylbenzylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090883#spectroscopic-data-of-3-methylbenzylamine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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